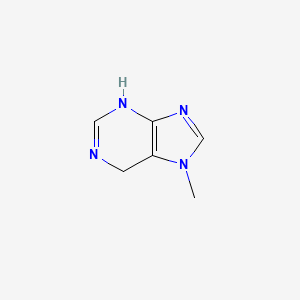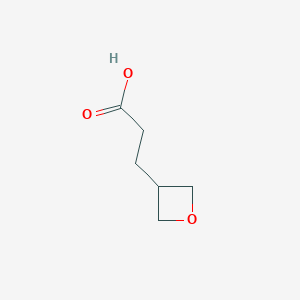
3-(Oxetan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-yl)propanoic acid is an organic compound characterized by the presence of an oxetane ring, a four-membered cyclic ether, attached to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)propanoic acid typically involves the formation of the oxetane ring followed by its functionalization. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of carbonyl compounds with alkenes under photochemical conditions .
Another approach involves the epoxide ring opening followed by ring closure to form the oxetane ring. This method often uses epoxides and suitable nucleophiles under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents, as well as reaction parameters such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized oxetane derivatives .
Scientific Research Applications
3-(Oxetan-3-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yl)propanoic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-(Oxetan-2-yl)propanoic acid
- 3-(Oxetan-3-yloxy)propanoic acid
- Azetidine derivatives
Uniqueness
3-(Oxetan-3-yl)propanoic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-(oxetan-3-yl)propanoic acid |
InChI |
InChI=1S/C6H10O3/c7-6(8)2-1-5-3-9-4-5/h5H,1-4H2,(H,7,8) |
InChI Key |
KDOBFCNOXBRPML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


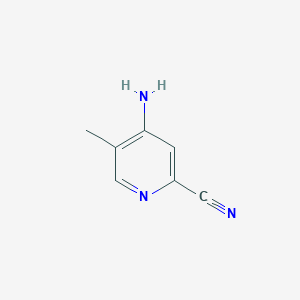


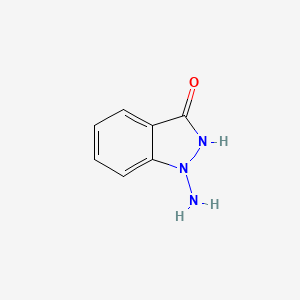
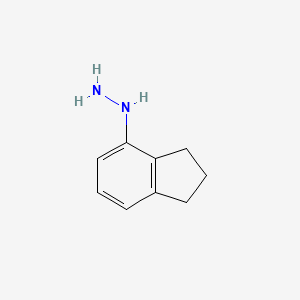
![1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene](/img/structure/B15072586.png)
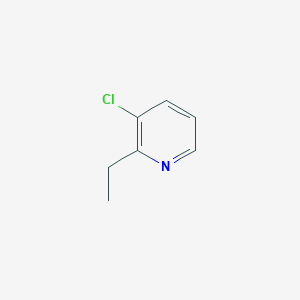

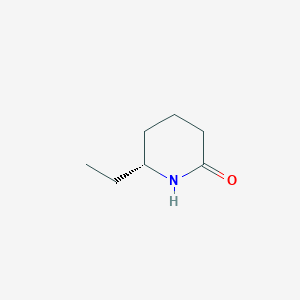
![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
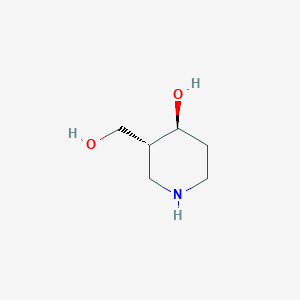
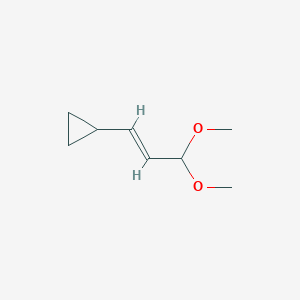
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
